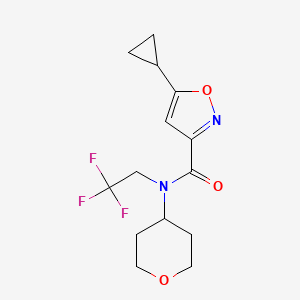

5-Cyclopropyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide

Description

5-Cyclopropyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide is a heterocyclic carboxamide featuring a 1,2-oxazole core substituted at position 5 with a cyclopropyl group. The amide nitrogen is further modified with two distinct substituents: an oxan-4-yl (tetrahydropyran-4-yl) group and a 2,2,2-trifluoroethyl moiety. This structural combination is designed to optimize pharmacokinetic and pharmacodynamic properties. The cyclopropyl group enhances metabolic stability by reducing oxidative metabolism, while the trifluoroethyl group leverages fluorine’s electronegativity to improve bioavailability and binding interactions via stereoelectronic effects . The oxan-4-yl group, a common bioisostere for improving solubility, likely enhances the compound’s aqueous solubility compared to more lipophilic analogs .

Propriétés

IUPAC Name |

5-cyclopropyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O3/c15-14(16,17)8-19(10-3-5-21-6-4-10)13(20)11-7-12(22-18-11)9-1-2-9/h7,9-10H,1-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLZIAAWAXRAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N(CC(F)(F)F)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carboxylic acids in the presence of a base.

Attachment of the oxan-4-yl group: This can be done through nucleophilic substitution reactions.

Incorporation of the trifluoroethyl group: This step often involves the use of trifluoroethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

Reduction: Reduction reactions can occur at the oxazole ring or the carboxamide group, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring or the trifluoroethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl halides, and nucleophiles like amines or alcohols are frequently employed.

Major Products

Oxidation: Cyclopropyl ketones or alcohols.

Reduction: Amines or alcohols.

Substitution: Various substituted oxazole derivatives.

Applications De Recherche Scientifique

Anticancer Applications

Research has shown that 5-Cyclopropyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide exhibits promising anticancer properties.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

- Case Study : A study conducted on MCF-7 breast cancer cells demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests that the compound effectively targets breast cancer cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects.

- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study : In a study involving LPS-stimulated macrophages, treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls. This indicates its potential utility in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have garnered interest for developing new treatments against resistant bacterial strains.

- Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Case Study : In vitro tests showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values recorded at 32 µg/mL and 64 µg/mL respectively.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Mécanisme D'action

The mechanism of action of 5-Cyclopropyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses.

Comparaison Avec Des Composés Similaires

Key Compounds:

5-Cyclopropyl-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide ():

- Replaces the trifluoroethyl group with a thiophen-2-ylmethyl substituent.

- Impact : The sulfur atom in thiophene may increase lipophilicity but reduce metabolic stability compared to the trifluoroethyl group. Thiophene’s π-electron system could alter binding interactions in hydrophobic pockets .

5-Cyclopropyl-N-(2-hydroxyethyl)-N-(trifluoroethyl)-1,2-oxazole-3-carboxamide (Inferred from ):

- Substitutes oxan-4-yl with a smaller hydroxyethyl group.

- Impact : Reduced steric bulk may improve membrane permeability but decrease solubility. The hydroxyethyl group could introduce hydrogen-bonding interactions absent in the oxan-4-yl analog .

Analogues with Trifluoroethyl Substituents in Different Cores

Key Compounds:

N-(3-(2-((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (): Features a pyrrolidine-carboxamide core with trifluoroethyl and morpholine groups. Impact: The morpholine ring enhances solubility, while the trifluoroethyl group stabilizes the conformation via C-F⋯H-N interactions, as seen in Protein Data Bank analyses .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Trifluoromethyl group adjacent to a pyrazole core.

Carboxamides with Cyclopropyl and Heterocyclic Modifications

Key Compounds:

5-Cyclopropyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-3-carboxamide ():

- Replaces oxan-4-yl and trifluoroethyl with a complex polycyclic system.

- Impact : Increased molecular rigidity may improve selectivity but reduce oral bioavailability due to high molecular weight (>500 Da) .

N-(1-cyclopropylethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide (): Uses a cyclopropylethyl group instead of oxan-4-yl.

Data Table: Comparative Properties of Selected Analogues

| Compound Name | Molecular Weight | Key Substituents | Solubility (Predicted) | Metabolic Stability |

|---|---|---|---|---|

| Target Compound | ~350 Da | Cyclopropyl, oxan-4-yl, trifluoroethyl | Moderate-High | High |

| 5-Cyclopropyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide | ~320 Da | Cyclopropyl, thiophen-2-ylmethyl | Low-Moderate | Moderate |

| N-(3-Morpholinopyridinyl)-3-(trifluoroethyl)pyrrolidine-1-carboxamide | ~430 Da | Morpholine, trifluoroethyl | High | High |

| N-(1-Cyclopropylethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide | ~250 Da | Cyclopropylethyl, methyl | Low | Moderate-High |

Research Findings and Trends

- Fluorine’s Role: The trifluoroethyl group in the target compound enhances metabolic stability and binding affinity compared to non-fluorinated analogs, aligning with trends observed in fluorine-containing pharmaceuticals .

- Oxan-4-yl vs. Morpholine : While both improve solubility, oxan-4-yl’s lower basicity may reduce off-target interactions compared to morpholine .

- Cyclopropyl Advantage : Cyclopropyl substituents in the target and analogs reduce CYP450-mediated metabolism, extending half-life .

Activité Biologique

5-Cyclopropyl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure

The molecular formula of this compound is CHFNO. The presence of the oxazole ring and trifluoroethyl group contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropyl amines with oxazole derivatives under controlled conditions. The process may include steps such as:

- Formation of the Oxazole Ring : Using appropriate reagents to form the oxazole structure.

- Amidation : Reacting the oxazole with cyclopropyl amines and trifluoroethyl groups to form the final product.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated inhibitory activity against various bacterial strains, including:

| Compound | MIC (µg/ml) | Bacterial Strains |

|---|---|---|

| 11 | 1.6 | Candida albicans |

| 12 | 0.8 | E. coli |

| 5-Flourocytosine | 3.2 | S. aureus |

These results suggest that derivatives of oxazole can be effective against both Gram-positive and Gram-negative bacteria .

Inhibition Studies

In vitro studies have shown that compounds similar to this compound can inhibit enzymes such as α-amylase and α-glucosidase. For instance:

- α-Amylase Inhibition : IC values for related compounds ranged from 40.00 to 80.00 μg/ml compared to acarbose (IC = 34.71 μg/ml).

- α-Glucosidase Inhibition : Similar inhibition was noted with IC values between 46.01 and 81.65 μg/ml .

Neuroprotective Effects

Recent findings suggest that oxazole-based compounds may modulate neuroprotective pathways by inhibiting prolyl oligopeptidase (PREP), which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. For example, one study reported an IC value of 5 nM for a related compound in inhibiting PREP activity .

Case Studies

- Antidiabetic Potential : A study involving Drosophila melanogaster as a model organism showed that certain synthesized oxazole derivatives could lower glucose levels significantly, indicating potential for antidiabetic applications .

- Antimicrobial Efficacy : A comparative study on various oxazole derivatives revealed that some exhibited higher antimicrobial potency than traditional antibiotics like ampicillin and ciprofloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.